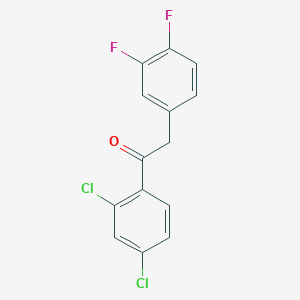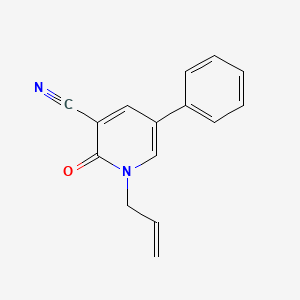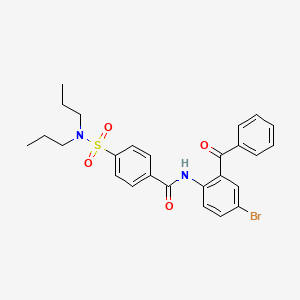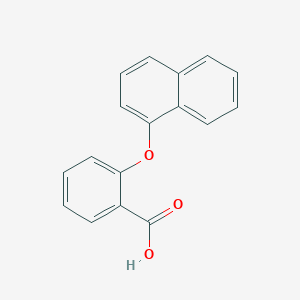
1-(2,4-Dichlorophenyl)-2-(3,4-difluorophenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dichlorophenyl)-2-(3,4-difluorophenyl)ethanone is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of two aromatic rings substituted with chlorine and fluorine atoms, respectively
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichlorophenyl)-2-(3,4-difluorophenyl)ethanone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 2,4-dichlorobenzoyl chloride with 3,4-difluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually include anhydrous conditions and a temperature range of 0-5°C to ensure high yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and the attainment of high-purity product.
化学反応の分析
Types of Reactions
1-(2,4-Dichlorophenyl)-2-(3,4-difluorophenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, where the chlorine and fluorine atoms can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogenation using halogenating agents like bromine (Br2) or iodine (I2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 2,4-dichlorobenzoic acid and 3,4-difluorobenzoic acid.
Reduction: Formation of 1-(2,4-dichlorophenyl)-2-(3,4-difluorophenyl)ethanol.
Substitution: Formation of various substituted aromatic ketones depending on the substituents introduced.
科学的研究の応用
1-(2,4-Dichlorophenyl)-2-(3,4-difluorophenyl)ethanone has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 1-(2,4-Dichlorophenyl)-2-(3,4-difluorophenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and interaction with biological systems.
類似化合物との比較
Similar Compounds
- 1-(2,4-Dichlorophenyl)-2-phenylethanone
- 1-(3,4-Difluorophenyl)-2-phenylethanone
- 1-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)ethanone
Comparison
Compared to similar compounds, 1-(2,4-Dichlorophenyl)-2-(3,4-difluorophenyl)ethanone is unique due to the presence of both chlorine and fluorine substituents on the aromatic rings
特性
IUPAC Name |
1-(2,4-dichlorophenyl)-2-(3,4-difluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2F2O/c15-9-2-3-10(11(16)7-9)14(19)6-8-1-4-12(17)13(18)5-8/h1-5,7H,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQNJXRQCUDKMJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)C2=C(C=C(C=C2)Cl)Cl)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2-dimethyl-1-(1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)propan-1-one](/img/structure/B2569603.png)

![1-(4-Chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B2569610.png)

![4-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1-(4-METHYLPHENYL)PYRROLIDIN-2-ONE](/img/structure/B2569613.png)

![3-fluoro-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide](/img/structure/B2569615.png)
![N-[(3-Hydroxycyclobutyl)methyl]-N-methyl-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2569616.png)

![1-(4-Chlorophenyl)-3-[1-(3-nitrobenzoyl)pyrazol-3-yl]pyridazin-4-one](/img/structure/B2569618.png)



